molecular formula C11H10N4O3S B5830146 2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide

2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide

Cat. No. B5830146
M. Wt: 278.29 g/mol
InChI Key: QAHCHBQWSGRIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide, also known as NITD-304, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of imidazole-based compounds and has shown promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of 2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide involves the inhibition of various enzymes and proteins essential for the survival and replication of the targeted pathogens. The compound has been shown to inhibit the activity of the NS5B polymerase enzyme responsible for the replication of the hepatitis C virus. It has also been shown to inhibit the activity of the NS4B protein essential for the replication of the dengue virus.
Biochemical and Physiological Effects:
2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the viral load in patients infected with the hepatitis C virus. It has also been shown to reduce the severity of symptoms and mortality rate in animal models infected with the dengue virus. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide is its broad-spectrum antiviral activity. The compound has shown promising results against various viral pathogens, making it a potential candidate for the development of broad-spectrum antiviral drugs. However, one of the major limitations of 2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for the research and development of 2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Another direction is the development of combination therapies that can enhance the compound's antiviral activity. The compound can also be further studied for its potential use in the treatment of other viral diseases such as Zika virus and yellow fever. Overall, 2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide has shown promising results in various scientific studies and has the potential to become a valuable tool in the fight against viral diseases.

Synthesis Methods

The synthesis of 2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide involves a multistep process that starts with the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-(4-nitrophenyl)-1H-imidazole-5-carboxylic acid ethyl ester. The ester is then reacted with thioacetic acid to form 2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide. The purity of the final product is ensured through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide has been extensively researched for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as malaria, dengue fever, and hepatitis C. The compound has also been studied for its potential use as an antiviral agent against the SARS-CoV-2 virus responsible for COVID-19.

properties

IUPAC Name

2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c12-10(16)6-19-11-13-5-9(14-11)7-1-3-8(4-2-7)15(17)18/h1-5H,6H2,(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHCHBQWSGRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)SCC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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